1-(Bromomethyl)-3-chloro-5-methylbenzene

Description

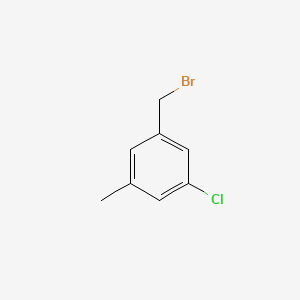

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKRIDTZJKXGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis

The primary route for synthesizing 1-(Bromomethyl)-3-chloro-5-methylbenzene involves the selective bromination of the methyl group on the 3-chloro-5-methyltoluene precursor. This transformation is a classic example of a benzylic halogenation reaction.

Chemical Properties

The chemical behavior of 1-(Bromomethyl)-3-chloro-5-methylbenzene is largely dictated by the highly reactive bromomethyl group attached to the substituted benzene (B151609) ring.

Iii. Chemical Reactivity and Mechanistic Investigations

Use in Organic Synthesis

1-(Bromomethyl)-3-chloro-5-methylbenzene is a versatile building block or intermediate in organic synthesis. biosynth.com Its primary use is as an electrophile in alkylation reactions to attach the 3-chloro-5-methylbenzyl group to various substrates. This functionality is crucial for constructing more complex molecular architectures. For instance, it can be used in the synthesis of substituted aromatic compounds that are precursors to dyes, polymers, and other specialty chemicals. The benzyl (B1604629) group itself can also serve as a protecting group for alcohols and carboxylic acids, which can be removed under specific conditions later in a synthetic sequence. nih.gov

Role in Medicinal Chemistry

In the field of medicinal chemistry, substituted benzyl halides are important reagents for the synthesis of new pharmaceutical compounds. This compound serves as a versatile scaffold that allows for the introduction of the 3-chloro-5-methylbenzyl moiety into potential drug candidates. biosynth.com This structural motif can be used to explore structure-activity relationships (SAR) by modifying the steric and electronic properties of a lead compound. The specific substitution pattern (chloro and methyl groups) can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable tool for drug discovery and development. Halogenated aromatic compounds are integral to the synthesis of many pharmaceuticals and agrochemicals.

Sustainable and Resource-Efficient Synthetic Methodologies

The traditional synthesis of benzyl bromides, often relying on radical initiators and hazardous solvents, is undergoing a green transformation. Future methodologies for preparing this compound are expected to prioritize safety, reduce waste, and utilize renewable resources.

Photocatalysis: A significant shift is occurring towards photochemically activated benzylic brominations. ed.gov These methods use visible light as a renewable energy source to initiate the radical cascade, eliminating the need for potentially explosive chemical initiators like benzoyl peroxide. digitellinc.comacs.org Research is focused on optimizing these reactions using environmentally friendly solvents such as acetonitrile (B52724), which replaces toxic and ozone-depleting chlorinated solvents like carbon tetrachloride. acs.orgorganic-chemistry.org For the synthesis of this compound, this would involve the visible-light-induced radical bromination of 3-chloro-5-methyltoluene.

In Situ Reagent Generation: Advanced approaches now generate the brominating agent, bromine (Br₂), in situ from safer, more stable precursors. One prominent method involves the reaction of sodium bromate (B103136) (NaBrO₃) with hydrobromic acid (HBr). rsc.org This technique, particularly when coupled with flow chemistry, allows for precise control over the generation and immediate consumption of bromine, enhancing safety and efficiency. rsc.org Another green alternative is the photocatalytic oxidative bromination using HBr and hydrogen peroxide (H₂O₂), with water as the primary byproduct. nih.gov

Biocatalysis: The use of enzymes in chemical synthesis represents a frontier in green chemistry. Flavin-dependent halogenases (FDHs) are enzymes that can perform site-selective halogenation of aromatic compounds under mild, aqueous conditions. chemrxiv.org Future research may focus on identifying or engineering halogenases that can selectively brominate the benzylic position of substrates like 3-chloro-5-methyltoluene. While current biocatalysis often focuses on halogenating the aromatic ring, the development of enzymes for benzylic functionalization is a key area of interest. chemrxiv.orgprinceton.edu

| Methodology | Key Advantages | Relevance to this compound |

| Visible-Light Photocatalysis | Eliminates chemical radical initiators; uses renewable energy; safer solvents. ed.govdigitellinc.comorganic-chemistry.org | Direct, greener synthesis from 3-chloro-5-methyltoluene. |

| In Situ Bromine Generation | Avoids storage and handling of hazardous Br₂; improves safety and control. rsc.orgnih.gov | Safer manufacturing process with reduced risk. |

| Biocatalysis (Halogenases) | High selectivity; mild, aqueous reaction conditions; environmentally benign. chemrxiv.orgprinceton.edu | Potential future route for highly selective and sustainable synthesis. |

Novel Catalytic Transformations and Selectivity Enhancements

The utility of this compound is defined by its reactivity. Future research will develop novel catalytic systems to control its transformations with unprecedented precision, enabling the synthesis of increasingly complex molecules.

The primary challenge and opportunity with this compound lies in selectively reacting either the benzylic C(sp³)-Br bond or the aromatic C(sp²)-Cl bond. The C-Br bond is significantly more labile and reactive towards nucleophilic substitution and cross-coupling than the C-Cl bond.

Selective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Future work will focus on developing catalysts that can selectively activate the C(sp³)-Br bond of this compound while leaving the C(sp²)-Cl bond intact. This allows for the sequential introduction of different functional groups. For instance, a Suzuki-Miyaura coupling could be performed at the benzylic position, followed by a subsequent, more forcing coupling reaction at the chloro-substituted position. nih.gov Research into ligands that fine-tune the catalyst's reactivity, such as Xantphos in Kumada-Corriu reactions, will be crucial to minimize side reactions like β-elimination. organic-chemistry.org

Photoredox Catalysis for Divergent Reactivity: Visible-light photoredox catalysis offers unique ways to control chemical reactions. For the precursor, 3-chloro-5-methyltoluene, photocatalysis can be used to selectively favor either benzylic bromination or electrophilic aromatic bromination by choosing the appropriate catalyst and conditions. nih.govacs.org This level of control is essential for preparing the desired starting material without unwanted side products.

Dual-Metal Catalysis: Emerging strategies employ two different metal catalysts that operate synergistically in a single pot. nih.gov A potential application could involve one catalyst (e.g., nickel-based) that preferentially activates the C(sp³)-Br bond while a second catalyst (e.g., palladium-based) is poised to activate the C(sp²)-Cl bond under different conditions, allowing for one-pot, multi-component assembly reactions.

Advanced Machine Learning and AI Applications in Compound Reactivity Prediction

Reaction Outcome and Selectivity Prediction: For a molecule like this compound with multiple reactive sites, ML models can predict the major product of a reaction under specific conditions. digitellinc.com By featurizing the molecule and reagents, these models can forecast whether a given nucleophile will attack the benzylic carbon or if a cross-coupling reaction will occur selectively. This reduces the need for extensive experimental screening.

Synthesis Route Planning: AI-powered retrosynthesis tools can propose multiple synthetic pathways to a target molecule that incorporates the this compound scaffold. chemcopilot.comsynthiaonline.com These platforms can optimize for cost, step-count, and sustainability, potentially uncovering more efficient routes than those devised by human chemists. nih.gov

Condition Optimization: ML algorithms can predict the optimal reaction conditions (temperature, solvent, catalyst, reagents) to maximize the yield and selectivity of reactions involving this compound. This is particularly valuable for complex catalytic transformations where multiple parameters can influence the outcome.

| AI/ML Application | Function | Impact on Research of the Compound |

| Reactivity Prediction | Forecasts major products and site selectivity. digitellinc.com | Accelerates discovery of new reactions by minimizing failed experiments. |

| Retrosynthesis Planning | Proposes novel and efficient synthetic routes. chemcopilot.comnih.gov | Enables faster design of synthetic pathways for complex target molecules. |

| Condition Optimization | Identifies optimal temperature, solvent, and catalyst. | Reduces development time and resource consumption for new transformations. |

Flow Chemistry and Automated Synthesis of the Compound

The combination of continuous flow chemistry and automation offers a paradigm shift in how chemicals are produced, moving from large, hazardous batch reactors to smaller, safer, and more efficient continuous systems.

Flow Chemistry for Synthesis: The synthesis of benzyl bromides via photochemical bromination is particularly well-suited for flow chemistry. digitellinc.comrsc.org A continuous-flow reactor provides uniform irradiation, precise temperature control, and superior safety by minimizing the volume of reactive intermediates at any given time. organic-chemistry.org This technology enables the safe and scalable production of this compound with higher throughput and purity compared to batch methods. rsc.orgresearchgate.net The use of reagents like BrCCl₃, which has complementary reactivity, has also been successfully implemented in flow systems. rsc.org

Automated Synthesis Platforms: The future of chemical synthesis lies in fully automated platforms where AI algorithms design a synthetic route, and robotic systems execute it. synthiaonline.com These "self-driving labs" can perform multi-step syntheses involving this compound, including reaction execution, workup, and purification, with minimal human intervention. Coupling AI-driven synthesis planning with automated flow reactors will enable the rapid prototyping and production of novel derivatives. nih.gov

Exploration of New Chemical Reactivity Modalities

Beyond its traditional role as an alkylating agent in Sₙ1 and Sₙ2 reactions, research is uncovering novel ways to harness the reactivity of the benzylic bromide moiety. stackexchange.comquora.com

Carbon-Carbon Bond Insertion: A novel transformation involves the formal insertion of a diazo-derived carbon into the C(sp²)-C(sp³) bond of benzyl bromides. nih.gov This "homologation" reaction creates a new benzylic quaternary center and retains the alkyl bromide as a functional handle for further derivatization, offering a powerful tool for scaffold elaboration.

Generation of Novel Organometallics: The compound can serve as a precursor to highly functionalized benzylic organometallics. For example, reaction with activated zinc dust can form stable benzylic zinc chlorides. acs.org These reagents are tolerant of other functional groups on the aromatic ring and can engage in a variety of subsequent coupling reactions.

Asymmetric Carbonylative Couplings: In these reactions, two different benzyl halides can be coupled with carbon monoxide to form asymmetric 1,3-diarylacetones. acs.org Applying this methodology to this compound and another benzyl halide would provide access to unique ketone structures that are precursors to complex polycyclic aromatic systems.

Late-Stage Functionalization: In the context of medicinal chemistry, the ability to install the chloro-methyl-benzyl group onto a complex, biologically active molecule in a late step is highly valuable. Research into late-stage C-H activation and functionalization seeks to develop methods where a pre-existing molecule could be modified with moieties derived from this compound, rapidly generating analogues for structure-activity relationship studies. researchgate.netresearchgate.net

Research Findings and Future Developments

Specific research articles detailing novel applications or synthetic methods for 1-(Bromomethyl)-3-chloro-5-methylbenzene are not prevalent in the provided search results. However, the compound is commercially available from several suppliers for research and development purposes, indicating its ongoing utility in the chemical sciences. biosynth.com

Future research involving this compound could focus on:

The development of novel synthetic methodologies that utilize its unique combination of functional groups.

Its incorporation into the synthesis of new pharmaceutical or agrochemical candidates.

Its use as a building block for the creation of new materials with specific electronic or optical properties.

Research

As a Building Block for Complex Organic Molecules

The unique substitution pattern of this compound makes it an invaluable starting material for the construction of intricate molecular architectures. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution and coupling reactions, while the chloro and methyl groups influence the electronic properties and steric environment of the benzene (B151609) ring, enabling regioselective modifications.

Precursor in the Synthesis of Pharmaceutical Scaffolds

In medicinal chemistry, this compound is utilized as a key intermediate in the synthesis of novel pharmaceutical scaffolds. The bromomethyl group can be readily converted into various functional groups, such as amines, ethers, and thioethers, which are common moieties in biologically active molecules. For instance, it can be employed in the alkylation of heterocyclic amines to produce compounds with potential therapeutic applications. While specific, publicly documented examples directly starting from this compound are limited in readily available literature, the analogous reactivity of similar bromomethylated aromatic compounds is well-established in the synthesis of a wide array of pharmaceutical agents.

The general synthetic utility of such precursors is demonstrated in the construction of complex heterocyclic systems. For example, a related compound, 1,3,5-tris(bromomethyl)benzene, has been used to synthesize novel tri-imine and tri-amine derivatives with demonstrated antimalarial activity. This highlights the potential of bromomethyl-functionalized benzene rings to serve as scaffolds for the development of new therapeutic agents.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Scaffold Type | Synthetic Transformation | Potential Therapeutic Area |

| Substituted Benzylamines | Nucleophilic substitution with primary or secondary amines | CNS disorders, antimicrobials |

| Benzyl (B1604629) Ethers | Williamson ether synthesis with phenols or alcohols | Antifungal, anti-inflammatory |

| Benzyl Thioethers | Reaction with thiols | Anticancer, antiviral |

This table represents potential applications based on the known reactivity of the functional groups present in this compound and is for illustrative purposes.

Role in Natural Product Synthesis and Analog Derivatization

The total synthesis of natural products and the derivatization of their analogs are critical areas of research for the discovery of new drugs and biological probes. While direct incorporation of the this compound moiety into a natural product core structure is not extensively documented in mainstream literature, its utility as a derivatizing agent is plausible. The 3-chloro-5-methylbenzyl group can be introduced into a natural product scaffold to probe structure-activity relationships (SAR). By modifying a natural product with this group, researchers can investigate the impact of steric bulk and electronic properties on biological activity.

For example, the bromomethyl group allows for the site-selective alkylation of hydroxyl or amino groups on a complex natural product. This modification can influence the molecule's binding affinity to its biological target, its metabolic stability, and its pharmacokinetic profile.

Functionalization in Polymer Chemistry and Advanced Materials

The reactivity of the bromomethyl group in this compound also lends itself to applications in materials science, particularly in the synthesis and modification of polymers.

Monomer for Functionalized Polymers and Copolymers

This compound can serve as a functional monomer in various polymerization techniques. The bromomethyl group can act as an initiation site for controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with a 3-chloro-5-methylbenzyl group at one end. Such polymers can be used as macroinitiators for the synthesis of block copolymers with unique properties.

Furthermore, related poly(bromomethyl)benzene compounds, such as hexakis(bromomethyl)benzene, have been utilized as multifunctional initiators in ATRP to create star polymers. This suggests that this compound could be used to introduce a specific functionality at the core of a star polymer architecture.

Table 2: Potential Polymers Derived from this compound

| Polymer Type | Polymerization Method | Potential Application |

| End-functionalized Polymer | Atom Transfer Radical Polymerization (ATRP) | Drug delivery, surface modification |

| Block Copolymer | ATRP (as macroinitiator) | Nanomaterials, compatibilizers |

This table illustrates potential polymer architectures based on the functional groups of the title compound.

Surface Modification and Grafting Applications

The reactive nature of the C-Br bond in this compound makes it a suitable agent for surface modification. It can be used to functionalize surfaces of materials like silica, gold, or various polymers through "grafting to" or "grafting from" approaches. In the "grafting to" method, the molecule is directly attached to a reactive surface. In the "grafting from" approach, the bromomethyl group can serve as an initiator site for surface-initiated polymerization, leading to the growth of polymer chains from the surface, forming what is known as a polymer brush. These modified surfaces can exhibit altered properties such as hydrophobicity, biocompatibility, or chemical resistance.

Precursor for Catalytic Ligands and Organometallic Compounds

The synthesis of novel ligands for catalysis is a cornerstone of modern chemistry. This compound can be used as a starting material for the synthesis of phosphine (B1218219) ligands. cfmot.denih.govbeilstein-journals.org The bromomethyl group can undergo nucleophilic substitution with phosphide (B1233454) anions (e.g., from diphenylphosphine) to introduce a phosphino (B1201336) group. cfmot.denih.govbeilstein-journals.org The resulting ligand would possess a 3-chloro-5-methylbenzyl substituent, which can influence the steric and electronic properties of the resulting metal complex.

These tailored phosphine ligands can then be coordinated to various transition metals to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The chloro and methyl groups on the aromatic ring can be further modified to fine-tune the catalytic activity and selectivity.

Table 3: Potential Ligands and Complexes from this compound

| Ligand/Complex Type | Synthetic Approach | Potential Catalytic Application |

| Monodentate Phosphine Ligand | Reaction with a secondary phosphine | Cross-coupling reactions |

| Organometallic Complex | Coordination of the phosphine ligand to a metal center | Asymmetric catalysis |

This table outlines potential synthetic targets based on established chemical transformations of the title compound's functional groups.

Synthesis of Phosphine and N-Heterocyclic Carbene Ligands

The 3-chloro-5-methylbenzyl scaffold, provided by this compound, is a versatile building block for constructing specialized ligands, such as phosphines and N-heterocyclic carbenes (NHCs), which are crucial in homogeneous catalysis.

Phosphine Ligands: Tertiary phosphines are a dominant class of ligands in organometallic chemistry, valued for their strong coordination to metal centers and the tunability of their electronic and steric properties. The synthesis of phosphine ligands bearing the 3-chloro-5-methylbenzyl group can be readily achieved via nucleophilic substitution. A common and effective method involves the reaction of a metal phosphide, such as lithium diphenylphosphide (LiPPh₂), with this compound. The benzylic carbon is highly electrophilic, facilitating a clean Sₙ2 reaction with the phosphide nucleophile to form a new phosphorus-carbon bond. acs.org

A typical synthetic approach is outlined below:

Generation of the Phosphide: A secondary phosphine, like diphenylphosphine (B32561) (HPPh₂), is deprotonated using a strong base, such as n-butyllithium (n-BuLi), to generate the corresponding lithium phosphide.

Nucleophilic Alkylation: The in situ generated lithium phosphide is then treated with this compound. The phosphide anion displaces the bromide ion to yield the desired tertiary phosphine, (3-chloro-5-methylbenzyl)diphenylphosphine.

This synthetic strategy allows for the introduction of a specific substituted aromatic ring onto the phosphorus atom, which can influence the catalytic activity of the resulting metal complex by modifying its steric bulk and electronic profile. Alternative methods, such as palladium- or nickel-catalyzed cross-coupling reactions between the benzyl bromide and a phosphine derivative, have also been developed for the synthesis of such compounds. beilstein-journals.org

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a powerful class of ligands, often considered superior alternatives to phosphines due to their strong σ-donating ability and exceptional stability. The precursors to NHC ligands are typically azolium salts, which are synthesized by the N-alkylation of a suitable N-heterocycle, such as imidazole (B134444) or benzimidazole. scripps.edubeilstein-journals.org

The reactive bromomethyl group of this compound makes it an excellent alkylating agent for this purpose. The synthesis of an imidazolium (B1220033) salt precursor can be accomplished by reacting this compound with a substituted imidazole. beilstein-journals.orgresearchgate.net If an unsymmetrically substituted NHC is desired, a mono-N-substituted imidazole is used. For symmetrical NHCs, a second, different alkylating agent can be used in a subsequent step, although direct bis-alkylation with two equivalents of the benzyl bromide on imidazole itself is also possible.

The general synthetic route involves:

N-Alkylation: An N-substituted imidazole is reacted with this compound, typically in a suitable solvent like acetonitrile (B52724) or DMF. This reaction yields the corresponding 1-(3-chloro-5-methylbenzyl)-3-alkyl-imidazolium bromide salt. arkat-usa.org

Deprotonation: The resulting imidazolium salt can then be deprotonated at the C2 position using a strong base (e.g., potassium tert-butoxide) to generate the free N-heterocyclic carbene in situ, which can then be coordinated to a metal center.

The presence of the 3-chloro-5-methylbenzyl wingtip on the NHC ligand provides steric bulk and specific electronic properties that can be exploited to fine-tune the performance of catalysts for various organic transformations.

Table 1: Synthetic Routes to Ligands from this compound

| Ligand Type | General Reaction | Key Reagents | Product Class | Reference Principle |

|---|---|---|---|---|

| Tertiary Phosphine | Nucleophilic Substitution (Sₙ2) | R₂PLi or R₂PK | (3-chloro-5-methylbenzyl)dialkyl/diarylphosphine | acs.org |

| N-Heterocyclic Carbene (NHC) Precursor | N-Alkylation | Imidazole or Benzimidazole derivative | 1,3-Disubstituted imidazolium/benzimidazolium bromide | beilstein-journals.orgnih.gov |

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

While the direct use of the highly reactive this compound as a primary building block (linker) in the solvothermal synthesis of MOFs or COFs is challenging, its functional handle is ideal for the post-synthetic modification (PSM) of these porous materials. rsc.orgillinois.edu PSM allows for the introduction of functionalities into a pre-formed framework, enabling the creation of materials that are not accessible through direct synthesis. bath.ac.ukrsc.org

The electrophilic bromomethyl group can react with nucleophilic sites integrated into the linkers of an existing MOF or COF. For example, frameworks constructed from amino-functionalized linkers, such as aminoterephthalic acid in IRMOF-3 or MIL-101-NH₂, are prime candidates for this approach. bath.ac.uk The amino groups within the pores of the framework can be alkylated by this compound, covalently grafting the 3-chloro-5-methylbenzyl group onto the internal surface of the material.

This post-synthetic grafting can significantly alter the properties of the framework:

Pore Environment Modification: The introduction of the bulky and relatively hydrophobic benzyl group can tune the polarity and size of the pores, affecting the material's selectivity for gas adsorption and separation.

Introduction of New Functional Sites: The grafted moiety can serve as a platform for further reactions or act as a catalytic site itself. The chloro-substituent on the aromatic ring could potentially be used in subsequent cross-coupling reactions.

An alternative, though less direct, strategy involves the chemical transformation of the bromomethyl group into a function more amenable to de novo framework synthesis. For example, oxidation of the bromomethyl group would yield a carboxylic acid, while other transformations could introduce boronic acid or aldehyde functionalities. The resulting bifunctional molecule could then be used as a linker in traditional MOF or COF synthesis. mdpi.com

Table 2: Strategies for Incorporating the 3-chloro-5-methylbenzyl Moiety into Porous Frameworks

| Strategy | Description | Target Framework Functionality | Potential Outcome | Reference Principle |

|---|---|---|---|---|

| Post-Synthetic Modification (PSM) | Alkylation of a pre-formed framework containing nucleophilic groups. | Pendant amino or hydroxyl groups on linkers. | Modified pore chemistry, altered sorption properties. | rsc.orgillinois.edu |

| Linker Derivatization | Chemical conversion of the bromomethyl group to a linker-compatible function (e.g., -COOH, -B(OH)₂). | Carboxylate, boronate, or aldehyde groups. | De novo synthesis of a framework containing the intact benzyl moiety. |

Development of Chemical Probes for Mechanistic Studies

Chemical probes are small molecules designed to interact with biological systems in a specific manner to elucidate biological pathways or identify therapeutic targets. The electrophilic nature of the benzylic bromide in this compound makes it a candidate for the development of covalent, activity-based probes. researchgate.net

Such probes function by forming a stable covalent bond with nucleophilic residues (e.g., cysteine, lysine, or histidine) on proteins or other biomacromolecules. This irreversible interaction allows for the specific labeling and subsequent identification of target molecules. The reactivity of the probe can be tuned by the electronic nature of the substituents on the aromatic ring.

A chemical probe based on the this compound scaffold could be designed for several applications:

Target Identification: By attaching a reporter tag (such as a fluorophore or a biotin (B1667282) handle) to the scaffold, the probe can be used to label its binding partners in a complex biological sample. The tagged proteins can then be isolated and identified using techniques like mass spectrometry.

Mechanism-Based Inhibition: The compound itself could act as a covalent inhibitor, permanently deactivating an enzyme by alkylating a critical amino acid in its active site. This is a powerful tool for studying enzyme function and validating drug targets.

The chlorine and bromine atoms on the probe provide a distinct isotopic signature that can aid in the identification of probe-modified peptides or metabolites in mass spectrometry analysis, a technique utilized in reactivity-guided natural product discovery. researchgate.netnih.gov While specific applications of this compound as a chemical probe are not extensively documented, its structure is analogous to other electrophilic reagents successfully employed in chemical biology for mechanistic studies.

Vi. Advanced Applications in Organic Synthesis and Materials Science

3-Chloro-5-methylbenzyl alcohol

This alcohol, with the CAS Number 116069-80-8, has a molecular formula of C₈H₉ClO and a molecular weight of 156.61 g/mol . chemcd.com It is the direct hydrolysis product of 1-(Bromomethyl)-3-chloro-5-methylbenzene.

3-Chloro-5-methylbenzoic acid

Identified by CAS Number 56961-33-2, this carboxylic acid has a molecular formula of C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . lookchem.comnih.gov It is a key oxidation product and has reported properties including a boiling point of 298 °C and a density of 1.310 g/cm³. lookchem.com

1,3,5-Trimethylbenzene

Also known as mesitylene (B46885), this compound (CAS Number 108-67-8) is a symmetrical aromatic hydrocarbon with the formula C₉H₁₂ and a molecular weight of 120.19 g/mol . wikipedia.org It has a melting point of -44.8 °C and a boiling point of 164.7 °C. wikipedia.org While not a direct precursor, its symmetrical substitution pattern is analogous to the arrangement of substituents in the title compound. Oxidation of mesitylene yields trimesic acid. wikipedia.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|

| 3-Chloro-5-methylbenzyl alcohol | 116069-80-8 chemcd.com | C₈H₉ClO chemcd.com | 156.61 chemcd.com | Hydrolysis product |

| 3-Chloro-5-methylbenzoic acid | 56961-33-2 lookchem.comnih.gov | C₈H₇ClO₂ lookchem.comnih.gov | 170.59 nih.gov | Boiling Point: 298 °C lookchem.com |

| 1,3,5-Trimethylbenzene (Mesitylene) | 108-67-8 wikipedia.org | C₉H₁₂ wikipedia.org | 120.19 wikipedia.org | Boiling Point: 164.7 °C wikipedia.org |

List of All Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(Bromomethyl)-3-chloro-5-methylbenzene |

| 3-Chloro-5-methylbenzyl alcohol |

| 3-Chloro-5-methylbenzoic acid |

| 1,3,5-Trimethylbenzene (Mesitylene) |

| 3-chloro-5-methyltoluene (5-chloro-m-xylene) |

| N-bromosuccinimide (NBS) |

| Trimesic acid |

| Benzoyl peroxide |

| Azobisisobutyronitrile (AIBN) |

Q & A

Q. What are common synthetic routes for preparing 1-(Bromomethyl)-3-chloro-5-methylbenzene, and what are their advantages?

A practical method involves brominating 3-chloro-5-methylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN. Alternatively, direct bromomethylation of 3-chloro-5-methylbenzene via Friedel-Crafts alkylation with bromomethyl precursors (e.g., HBr/paraformaldehyde) under controlled acidity can yield the compound. Key advantages include moderate reaction temperatures (40–60°C) and compatibility with acid-sensitive substrates. Purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the product from di-brominated byproducts .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H NMR should show a singlet for the bromomethyl (–CHBr) proton at δ 4.3–4.5 ppm, with aromatic protons split into distinct patterns due to chlorine and methyl substituents.

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 232.947 (CHBrCl) .

- Elemental Analysis : Carbon, hydrogen, and halogen content should align with theoretical values (e.g., C: 41.16%, H: 3.02%, Br: 34.26%, Cl: 15.19%).

Q. How should researchers safely handle and store this compound to prevent degradation?

This compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N or Ar) at 0–4°C in amber glass vials to limit light exposure. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its lachrymatory and corrosive properties .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of the bromomethyl group in cross-coupling reactions?

The electron-withdrawing chlorine at the meta position increases the electrophilicity of the bromomethyl group, enhancing its susceptibility to nucleophilic attack. However, steric hindrance from the adjacent methyl group may slow reactions requiring bulky catalysts (e.g., Pd(PPh)). Computational studies (DFT) can model transition states to optimize ligand selection for Suzuki-Miyaura couplings .

Q. What strategies mitigate competing side reactions during nucleophilic substitution of the bromomethyl group?

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states and reduce SN2 byproducts.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

- Temperature Control : Lower temperatures (0–25°C) minimize elimination pathways, particularly when using strong bases like NaH .

Q. How can kinetic studies elucidate the mechanism of bromomethyl group substitution under varying catalytic conditions?

Pseudo-first-order kinetics using excess nucleophile (e.g., NaN) can track reaction progress via H NMR or GC-MS. Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots distinguish between associative (SN2) and dissociative (SN1) mechanisms. For example, a negative ΔS‡ suggests a more ordered transition state typical of SN2 pathways. Contradictions in rate data between studies may arise from solvent polarity or counterion effects, requiring multivariate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.